molecular formula C9H12O3S B3381055 2-[4-(Methylsulfonyl)phenyl]-1-ethanol CAS No. 214614-61-6

2-[4-(Methylsulfonyl)phenyl]-1-ethanol

Cat. No. B3381055
CAS RN: 214614-61-6
M. Wt: 200.26 g/mol
InChI Key: ZHHRUHAQUDFOGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[4-(Methylsulfonyl)phenyl]-1-ethanol” is a chemical compound that has been studied for its potential biological activities . It has been used in the synthesis of various derivatives, which have been evaluated for their antimicrobial and anti-inflammatory activities .


Synthesis Analysis

The synthesis of “2-[4-(Methylsulfonyl)phenyl]-1-ethanol” and its derivatives involves complex chemical reactions . The process typically involves the design and synthesis of a series of derivatives, which are then evaluated for their biological activities .


Molecular Structure Analysis

The molecular structure of “2-[4-(Methylsulfonyl)phenyl]-1-ethanol” is characterized by the presence of a methylsulfonyl group attached to a phenyl ring . This structure is thought to contribute to the compound’s biological activities .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-[4-(Methylsulfonyl)phenyl]-1-ethanol” and its derivatives are complex and require careful control of conditions . The reactions typically involve the formation of new bonds and the breaking of existing ones .

Mechanism of Action

The mechanism of action of “2-[4-(Methylsulfonyl)phenyl]-1-ethanol” and its derivatives is thought to involve inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation . Some derivatives have also been found to release nitric oxide, which may help to decrease the side effects associated with selective COX-2 inhibitors .

Safety and Hazards

“2-[4-(Methylsulfonyl)phenyl]-1-ethanol” and its derivatives should be handled with care due to their potential hazards. They may cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Future Directions

The future research directions for “2-[4-(Methylsulfonyl)phenyl]-1-ethanol” and its derivatives could involve further exploration of their biological activities and potential therapeutic applications . This could include more detailed studies of their mechanisms of action, as well as the development of new derivatives with improved properties .

properties

IUPAC Name

2-(4-methylsulfonylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3S/c1-13(11,12)9-4-2-8(3-5-9)6-7-10/h2-5,10H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHRUHAQUDFOGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Methylsulfonyl)phenyl]-1-ethanol

Synthesis routes and methods

Procedure details

10 g (47 mmole) 4-(methylsulfonyl)phenyl acetic acid was dissolved in 40 ml tetrahydrofuran and the solution was cooled to −10° C. At this temperature 4-(methylsulfonyl)phenyl acetic acid precipitates. 47 ml 1 M borane-tetrahydrofuran complex was added slowly. The reaction mixture was allowed to reach room temperature and the reaction was followed by TLC. After completion 100 ml methanol was added and the solvents were evaporated. The residue was dissolved in dichloromethane and washed with sodium hydroxide. The organic phase was dried, filtered and evaporated in vacuo to give 7.5 g (yield 79.7%) of 2-[4-(methylsulfonyl)phenyl]-1-ethanol.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(Methylsulfonyl)phenyl]-1-ethanol
Reactant of Route 2
Reactant of Route 2
2-[4-(Methylsulfonyl)phenyl]-1-ethanol
Reactant of Route 3
2-[4-(Methylsulfonyl)phenyl]-1-ethanol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-[4-(Methylsulfonyl)phenyl]-1-ethanol
Reactant of Route 5
Reactant of Route 5
2-[4-(Methylsulfonyl)phenyl]-1-ethanol
Reactant of Route 6
Reactant of Route 6
2-[4-(Methylsulfonyl)phenyl]-1-ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.